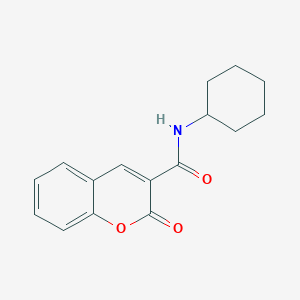

N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

4021-23-2 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-cyclohexyl-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C16H17NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h4-6,9-10,12H,1-3,7-8H2,(H,17,18) |

InChI Key |

KUWSPPXPGQEHSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Biological Activity

N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chromene family, characterized by a chromene core with a carboxamide functional group. The presence of the cyclohexyl group enhances its lipophilicity, which may influence its biological interactions.

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. Notably, it has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. By binding to the active site of pancreatic lipase, this compound prevents substrate access, thereby inhibiting the enzyme's activity and potentially reducing fat absorption in the gastrointestinal tract .

Biological Activities

-

Enzyme Inhibition :

- Pancreatic Lipase : The compound has shown promise as an anti-obesity agent by inhibiting pancreatic lipase activity. This inhibition can lead to decreased fat digestion and absorption .

- Carbonic Anhydrases : Related compounds have demonstrated selective inhibition against various carbonic anhydrases, which are important therapeutic targets for conditions like glaucoma and cancer .

-

Anticancer Activity :

- Research indicates that derivatives of chromene compounds, including this compound, may possess cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain coumarin derivatives exhibit significant antiproliferative activity against human cancer cell lines such as HepG2 and MCF-7 .

Synthesis

This compound can be synthesized through various chemical reactions involving coumarin derivatives. The synthesis typically involves:

- Ugi Four-component Reaction : This method allows for the construction of complex molecules by combining amines, isocyanides, carboxylic acids, and aldehydes .

Case Studies

Several studies have explored the biological activities of N-cyclohexyl derivatives:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound demonstrated significant activity against breast cancer cells, suggesting its potential as an antimetastatic agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are being actively researched. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase-dependent pathways .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including one-step reactions involving chromene derivatives . The ability to modify its structure has led to the development of numerous derivatives with enhanced biological activities.

Table 3: Synthesis Methods and Yields

Chemical Reactions Analysis

Nucleophilic Substitution at the Methoxy Group

The methoxy group at the 7-position undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing alternative substituents:

For example, treatment with 3N HCl in ethyl acetate and methanol replaces the methoxy group with a hydroxyl group . Substitution with amines (e.g., cyclohexylamine) occurs via activation of the methoxy group under nucleophilic conditions .

Oxidation and Reduction Reactions

The chromene carbonyl and methoxy groups participate in redox reactions:

Oxidation

-

Methoxy to hydroxyl : Strong oxidizing agents like KMnO₄ or CrO₃ convert the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential .

-

Chromene ring oxidation : The conjugated double bond system undergoes epoxidation or hydroxylation under controlled conditions .

Reduction

-

Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the 2-oxo group to a hydroxyl, forming dihydrocoumarin derivatives .

-

Selective reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates the chromene double bond without affecting other functional groups .

Cyclocondensation and Heterocycle Formation

The carboxamide and chromene carbonyl groups enable cyclization reactions:

For instance, reacting with malononitrile under reflux forms chromeno-pyridine hybrids, which exhibit antimicrobial activity . These reactions exploit the electrophilic nature of the chromene carbonyl and the nucleophilicity of the carboxamide nitrogen.

Enzyme-Targeted Reactivity

The compound acts as a pancreatic lipase inhibitor by binding to the enzyme’s active site. This interaction involves:

-

Hydrogen bonding : Between the carboxamide NH and enzyme residues.

-

π-Stacking : Aromatic chromene ring aligns with hydrophobic pockets .

Structural analogs with bromine substitutions (e.g., 6-bromo derivatives) show enhanced inhibitory potency due to increased steric and electronic effects.

Synthetic Modifications

Key synthetic routes include:

Amidation

2-Oxo-2H-chromene-3-carbonyl chloride reacts with cyclohexylamine in the presence of DCC to form the carboxamide .

Functional Group Interconversion

-

Methoxymethyl (MOM) protection : Used to temporarily block hydroxyl groups during multi-step syntheses .

-

Deprotection : HCl/EtOAc removes MOM groups, regenerating hydroxyls .

Comparative Reactivity with Analogues

Experimental Data Highlights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-3-carboxamide derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide with analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Crystallinity :

- The cyclohexyl group in the target compound promotes a rigid triclinic lattice via van der Waals interactions and hydrogen bonding . In contrast, N-(4-methoxyphenethyl) derivatives exhibit enhanced π-π stacking due to aromaticity .

- Compounds with polar groups (e.g., N-(2-hydroxyethyl)) display higher solubility in polar solvents but lower melting points due to reduced crystallinity .

Synthetic Routes :

- Most derivatives are synthesized via Schotten-Baumann reactions , where 2-oxo-2H-chromene-3-carbonyl chloride reacts with amines under basic conditions .

- Solvent-free methods (e.g., NaHCO₃-mediated coupling) improve yields for heterocyclic derivatives like N-(5-methylisoxazol-3-yl) .

Spectroscopic Signatures :

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with cyclohexylamine. A common approach includes:

Acyl chloride formation : React the carboxylic acid (e.g., 7-substituted-2-oxo-2H-chromene-3-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate.

Amidation : Treat the acyl chloride with cyclohexylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) to neutralize HCl .

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via flash chromatography .

- Temperature control : Mild heating (40–60°C) improves reaction rates without decomposition.

- Catalysts : Use coupling agents like HATU or EDCI for higher yields in peptide-like bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H and 13C NMR : Assign signals for the chromene ring (e.g., δ 6.5–8.5 ppm for aromatic protons), cyclohexyl group (δ 1.0–2.5 ppm), and carboxamide (δ 8.0–8.5 ppm for NH) .

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₇NO₃: 271.1208) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL software .

Compare data with structurally similar coumarin derivatives (e.g., 4-chlorophenyl analogs) to validate assignments .

Q. What biological screening assays are applicable for evaluating the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted chromene carboxamides?

- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Elucidate through-space (NOESY) and through-bond correlations to confirm connectivity .

- Variable-temperature NMR : Identify rotational barriers in the carboxamide group or cyclohexyl ring .

- Computational modeling : Use DFT (e.g., Gaussian) to simulate spectra and compare with experimental data .

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions in crystalline forms of this compound?

- Methodological Answer :

- SHELX refinement : Analyze single-crystal X-ray data to map hydrogen bonds (e.g., N–H···O=C interactions) and quantify bond lengths/angles .

- Hirshfeld surface analysis : Visualize intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .

- DFT calculations : Predict interaction energies and optimize crystal packing using software like VASP or Quantum ESPRESSO .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the cyclohexyl group’s role in bioactivity?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with varying substituents (e.g., cyclopentyl, aryl) and compare bioactivity .

- Molecular docking : Simulate binding poses with target proteins (e.g., kinases, COX-2) using AutoDock Vina to assess steric/electronic effects of the cyclohexyl group .

- Pharmacophore modeling : Identify critical features (e.g., hydrophobicity, hydrogen-bond acceptors) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.